
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is an intriguing chemical entity with multifaceted applications. This molecule is characterized by a complex structure that includes pyrrol, phenyl, triazol, and pyrrolidinyl groups. Its distinct functional groups offer versatility in chemical reactivity, making it an attractive target for synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" typically involves multi-step reactions. The key steps may include:
Formation of the pyrrol-phenyl linkage: : This can be achieved via a Suzuki-Miyaura cross-coupling reaction between a pyrrole-boronic acid and a phenyl halide.
Introduction of the triazol group: : This step may utilize a Huisgen cycloaddition (click chemistry) between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling with pyrrolidine: : A reductive amination or nucleophilic substitution reaction can be used to introduce the pyrrolidine group.
Industrial Production Methods
For large-scale production, optimization of the reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to maximize yield and purity. Catalysts like palladium for cross-coupling reactions and copper for azide-alkyne cycloaddition are typically employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: : Reduction of the triazol ring can yield amines, enhancing the compound's functional diversity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Reduction: : Hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions may include the use of strong bases or acids, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Depending on the reactions, products may include oxidized derivatives, reduced amine variants, and various substituted analogs, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound serves as a building block for complex organic synthesis. Its versatile functional groups allow for modifications and derivatizations, facilitating the creation of novel molecules for study.
Biology
In biological research, derivatives of the compound are explored for their bioactivity
Medicine
The pharmacophore model of this compound suggests potential as a scaffold for designing new therapeutic agents. Its interactions with biological macromolecules can be leveraged to develop drugs with specific actions.
Industry
Industrially, the compound's derivatives may be used in the development of specialty chemicals, polymers, and materials with advanced properties, such as enhanced conductivity or biocompatibility.
Wirkmechanismus
The mechanism by which the compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to downstream effects on biological pathways. The presence of the triazol and pyrrol groups is significant in mediating these interactions, providing sites for hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(3-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is unique due to the presence of the triazol group, which imparts additional stability and potential for unique biological interactions. The compound's structural complexity also allows for diverse chemical reactivity and application versatility.
Eigenschaften
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(19-8-10-20(11-9-19)26-13-4-5-14-26)27-15-12-21(16-27)28-17-22(24-25-28)18-6-2-1-3-7-18/h1-11,13-14,17,21H,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKAVJGNFCZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


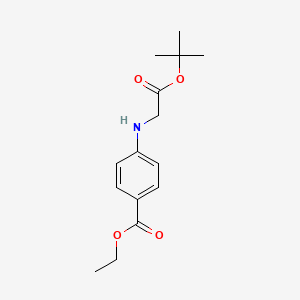
![methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2964318.png)
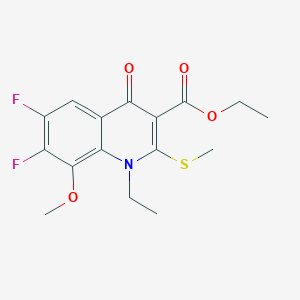
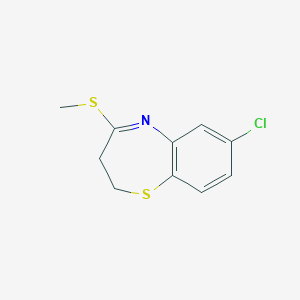
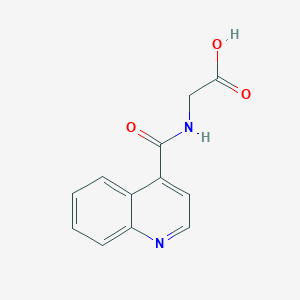
![3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine](/img/structure/B2964328.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
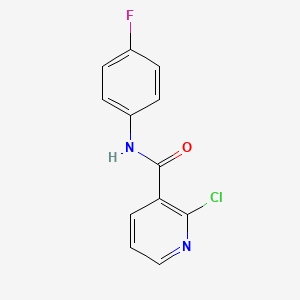
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}propanamide](/img/structure/B2964333.png)
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2964336.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
